molecular formula C6H7BrN2 B1276636 5-Bromo-4-methylpyridin-3-amine CAS No. 850892-12-5

5-Bromo-4-methylpyridin-3-amine

Cat. No.: B1276636
CAS No.: 850892-12-5
M. Wt: 187.04 g/mol
InChI Key: VZPJBIMRSJQEMB-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

5-Bromo-4-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals. Density functional theory (DFT) studies have been conducted to understand the reaction pathways and properties of these derivatives. For example, compound 4b showed significant anti-thrombolytic activity, and compound 4f exhibited potent biofilm inhibition activity against Escherichia coli (Ahmad et al., 2017).

Amination Catalyzed by Palladium-Xantphos Complex

The compound is also involved in amination reactions. A study describes the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, resulting in high yields and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Palladium-Catalyzed Aminocarbonylation

In another application, this compound derivatives have been used in palladium-catalyzed aminocarbonylation reactions. This process has shown high reactivity, resulting in the formation of aminocarbonylation and amination products (Takács et al., 2012).

Role in Imine Hydrolysis

A study on 4-methylpyridin-2-amine reacted with 3-bromothiophene-2-carbaldehyde has been conducted to understand the transition metal-catalyzed hydrolysis of imines. This research provided insights into the mechanistic aspects of such reactions, which are crucial for developing new synthetic pathways (Ahmad et al., 2019).

Large-Scale Oxidation Processes

The compound has been involved in large-scale oxidation processes, such as the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. This process highlights the practical applications in industrial chemistry (Agosti et al., 2017).

Safety and Hazards

5-Bromo-4-methylpyridin-3-amine is classified as Acute Tox. 4 Oral . The safety information suggests that it should not be ingested or inhaled, and contact with skin and eyes should be avoided . It is also recommended to avoid dust formation .

Properties

IUPAC Name

5-bromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJBIMRSJQEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427648
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850892-12-5
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound is obtained by reducing 3-bromo-4-methyl-5-nitropyridine (Intermediate 29.5) with iron in a manner similar to the synthesis of Intermediate 29.7, on the scale of 10 mmol.
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